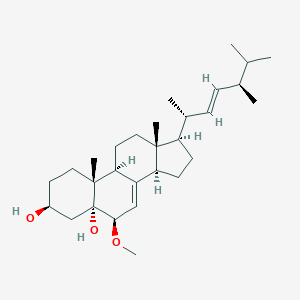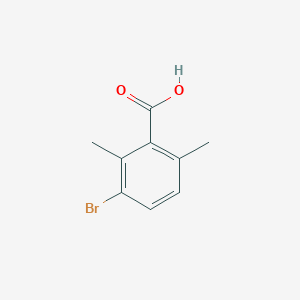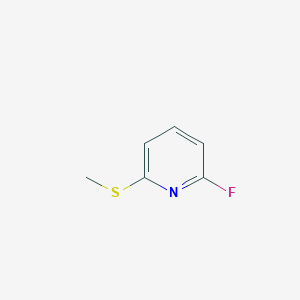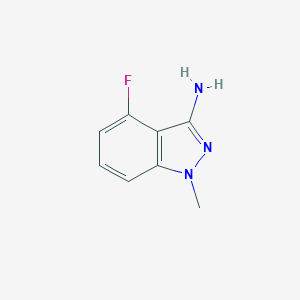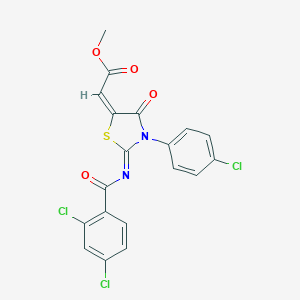
FR 171113
Vue d'ensemble
Description
FR 171113 est un antagoniste non peptidique du récepteur activé par la protéase-1 (PAR-1), également connu sous le nom de récepteur de la thrombine. Il a été initialement développé par Fujisawa Pharmaceutical Co., Ltd. Ce composé est efficace pour prévenir la thrombose artérielle occlusive sans prolonger le temps de saignement ni affecter le temps de coagulation .
Méthodes De Préparation
La voie de synthèse implique généralement la réaction du 4-chlorobenzaldéhyde avec la thiosemicarbazide pour former le cycle thiazolidinone, suivie d'une acylation avec le chlorure de 2,4-dichlorobenzoyle . Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse suit généralement des étapes similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
FR 171113 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Le composé peut être réduit pour former des dérivés de la thiazolidine.
Substitution : Il subit des réactions de substitution nucléophile, en particulier au niveau des fragments chlorophényle et dichlorobenzoyle. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines.
Applications de recherche scientifique
This compound présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des dérivés de la thiazolidinone.
Biologie : Le composé est utilisé pour étudier le rôle du PAR-1 dans divers processus biologiques, notamment l'agrégation plaquettaire et l'inflammation.
Médecine : this compound est étudié pour ses effets thérapeutiques potentiels dans la prévention de la thrombose et le traitement des maladies cardiovasculaires.
Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement le récepteur activé par la protéase-1 (PAR-1). Ce récepteur est activé par la thrombine, ce qui conduit à l'agrégation plaquettaire et à la formation de thrombus. This compound se lie au PAR-1, empêchant son activation par la thrombine et inhibant ainsi l'agrégation plaquettaire. Ce mécanisme implique la suppression des voies de signalisation telles que la phosphorylation de la kinase régulée par le signal extracellulaire (ERK)-1/2 et du facteur nucléaire kappa B (NF-kB) .
Applications De Recherche Scientifique
FR 171113 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiazolidinone derivatives.
Biology: The compound is used to investigate the role of PAR-1 in various biological processes, including platelet aggregation and inflammation.
Medicine: this compound is studied for its potential therapeutic effects in preventing thrombosis and treating cardiovascular diseases.
Mécanisme D'action
FR 171113 exerts its effects by specifically inhibiting the Protease-Activated Receptor-1 (PAR-1). This receptor is activated by thrombin, leading to platelet aggregation and thrombus formation. This compound binds to PAR-1, preventing its activation by thrombin and thereby inhibiting platelet aggregation. This mechanism involves the suppression of signaling pathways such as the phosphorylation of Extracellular Signal-Regulated Kinase (ERK)-1/2 and nuclear factor-kappa B (NF-kB) .
Comparaison Avec Des Composés Similaires
FR 171113 est unique parmi les antagonistes du PAR-1 en raison de sa structure non peptidique. Les composés similaires comprennent :
Vorapaxar : Un autre antagoniste du PAR-1, mais il s'agit d'un composé à base de peptides.
SCH 530348 : Un antagoniste du PAR-1 de petite molécule avec une structure chimique différente.
E5555 : Un antagoniste du PAR-1 avec un mécanisme d'action distinct de celui du this compound. Le this compound se distingue par son inhibition spécifique de l'agrégation plaquettaire induite par la thrombine sans affecter le temps de coagulation
Propriétés
IUPAC Name |
methyl (2E)-2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3/b15-9+,23-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLYCKTPKZBGI-DALCUZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-50-2 | |
| Record name | 173904-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


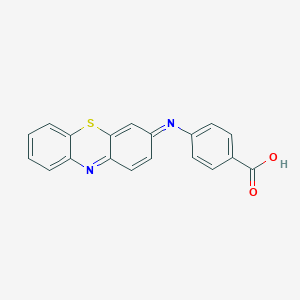
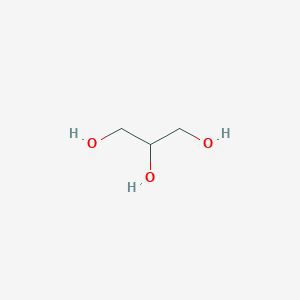

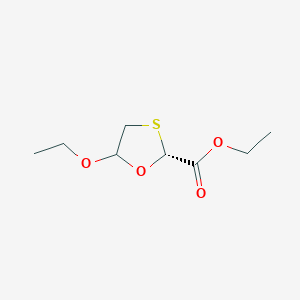
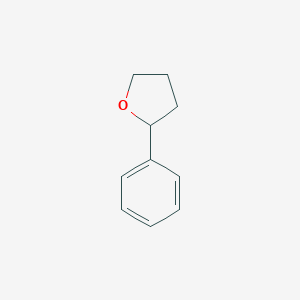
![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)
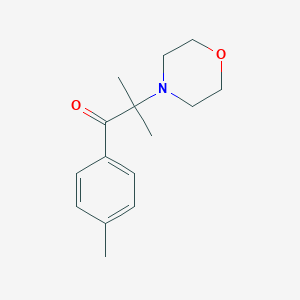

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
